2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid

概要

説明

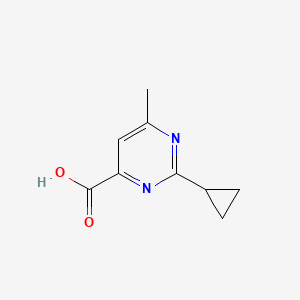

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C9H10N2O2. This compound is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position.

準備方法

The synthesis of 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the cyclopropyl group: This step typically involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反応の分析

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and methyl positions, using reagents like alkyl halides or acyl chlorides.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products

Common reagents and conditions used in these reactions include organic solvents like ethanol, bases such as sodium bicarbonate, and catalysts like palladium on carbon.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

CPMCA has shown promise as a lead compound in the development of new antimicrobial agents. Its structural features allow it to interact with biological targets, potentially inhibiting bacterial growth. Research indicates that compounds with similar structures often exhibit antifungal and antibacterial properties, making CPMCA a candidate for further pharmacological studies.

Nucleic Acid Analogues

The pyrimidine ring in CPMCA is a core component of nucleobases in RNA and DNA. This structural similarity suggests potential applications as nucleic acid analogues, which could be investigated for their ability to modulate genetic processes or serve as therapeutic agents targeting nucleic acids.

Case Study: Interaction Studies

Preliminary studies have focused on the binding affinity of CPMCA to various enzymes involved in bacterial metabolism. These studies are critical for understanding its mechanism of action and optimizing its efficacy as an antimicrobial agent. For instance, interaction with specific bacterial enzymes could lead to the development of targeted therapies against resistant strains.

Agricultural Applications

Pesticide Development

Due to its biological activity, CPMCA may also serve as a foundation for developing new agricultural chemicals, particularly pesticides. The ability of this compound to inhibit microbial growth can be leveraged to create effective treatments for crop protection against pathogens.

Herbicide Potential

Research into the herbicidal properties of compounds similar to CPMCA suggests that it may inhibit specific plant growth pathways. This potential could be explored further to develop herbicides that target unwanted vegetation without affecting crops.

Material Science

Functional Materials

The unique combination of functional groups in CPMCA could make it suitable for applications in material science. Its chemical reactivity allows for potential use in creating polymers or other materials with specific desired properties. For example, the mercapto group (-SH) can participate in various reactions that might be useful in synthesizing new materials.

作用機序

The mechanism of action of 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

2-Cyclopropyl-4,6-dimethylpyrimidine: This compound has an additional methyl group at the 4-position, which may alter its chemical and biological properties.

2-Cyclopropyl-6-ethylpyrimidine-4-carboxylic acid:

2-Cyclopropyl-6-methylpyrimidine-4-carboxamide: The carboxamide derivative may have different pharmacological properties compared to the carboxylic acid.

These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and functional groups, which contribute to its distinct chemical and biological properties.

生物活性

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 196.22 g/mol

The presence of a cyclopropyl group at the 2-position and a carboxylic acid at the 4-position contributes to its unique reactivity and biological activity.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The compound's IC value for COX-2 inhibition is comparable to that of the standard anti-inflammatory drug celecoxib, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Table 1: Comparison of COX-2 Inhibition

| Compound | IC (µmol) |

|---|---|

| This compound | 0.04 ± 0.09 |

| Celecoxib | 0.04 ± 0.01 |

2. Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of this compound, indicating effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound primarily inhibits enzymes involved in inflammatory pathways, particularly COX-2, leading to reduced production of pro-inflammatory mediators.

- Cellular Pathways : It may also influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer research .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in vivo and in vitro:

Case Study 1: In Vivo Anti-inflammatory Efficacy

A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced swelling compared to control groups. The effective dose (ED) was found to be lower than that of indomethacin, another common anti-inflammatory drug .

Case Study 2: Antimicrobial Assessment

In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: A common synthetic approach involves cyclization and functional group modifications. For example, pyrimidine derivatives are often synthesized via condensation reactions between aldehydes and aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Key parameters include:

- Catalyst selection : Palladium-based catalysts improve cyclization efficiency.

- Temperature control : Optimal yields are achieved at 80–100°C.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

A representative protocol:

Condense 2-cyclopropylacetamide with methyl pyrimidine precursor.

Cyclize under Pd(OAc)₂ catalysis in DMF at 90°C for 12 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm cyclopropyl and methyl group positions (e.g., cyclopropyl protons appear as multiplet signals at δ 1.2–1.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₀N₂O₂, expected [M+H]⁺ = 179.0821).

- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks, critical for reactivity studies .

Q. What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., DMF) .

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis.

- Waste disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How does tautomerism influence the reactivity of this compound in hydroxylic solvents?

Answer: The compound exhibits keto-enol tautomerism, which affects its acidity and nucleophilic reactivity. In hydroxylic solvents (e.g., water or ethanol):

- Keto form : Dominates in neutral conditions, enhancing electrophilic substitution at the pyrimidine ring.

- Enol form : Favored under basic conditions, increasing chelation with metal catalysts .

Experimental validation involves pH-dependent UV-Vis spectroscopy and H NMR titration (e.g., enol proton resonance shifts at δ 10–12 ppm) .

Q. How can computational modeling predict solvent effects on reaction kinetics?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model solvent interactions:

- Solvent polarity : Polar solvents stabilize transition states via hydrogen bonding, reducing activation energy.

- Dielectric constant : High dielectric solvents (e.g., DMSO) accelerate deprotonation steps.

A comparative study showed a 30% increase in reaction rate in DMSO versus toluene due to enhanced solvation of intermediates .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?

Answer: The cyclopropyl group enhances metabolic stability by reducing cytochrome P450 oxidation. Comparative studies using structure-activity relationship (SAR) models reveal:

- Methyl substitution : Increases lipophilicity (logP +0.5), improving membrane permeability.

- Cyclopropyl substitution : Reduces off-target binding by restricting conformational flexibility .

Q. How to resolve contradictions in reported reactivity data across studies?

Answer: Contradictions often arise from varying experimental conditions. A systematic approach includes:

Reproducibility checks : Replicate reactions under identical catalyst, solvent, and temperature conditions.

Control experiments : Test for trace metal contaminants (e.g., iron) that may alter reaction pathways.

Advanced analytics : Use LC-MS to identify side products not detected in prior studies .

特性

IUPAC Name |

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-4-7(9(12)13)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPZNOBLMUUKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。